N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the indazole core and the 2,4-dimethoxyphenyl group contributes to its unique chemical properties and potential therapeutic benefits.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of indazole derivatives and their effects on cellular processes.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indazole-based molecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria . This mechanism of action is different from other known RNAP inhibitors, such as rifamycins, which bind to the β-subunits of the bacterial RNAP .
Pharmacokinetics
The compound’s potent antimicrobial activity suggests that it may have favorable bioavailability .
Result of Action
The compound displays potent antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the 2,4-dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 2,4-dimethoxyphenyl with a halogenated indazole intermediate in the presence of a palladium catalyst and a base.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the indazole ring to a carboxamide group using reagents such as carbodiimides or amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used in the presence of appropriate catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:
N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group, which can affect its solubility and biological activity.
N-(2,4-dimethoxyphenyl)-1H-indazole-3-amine: The presence of an amine group instead of a carboxamide group can influence its reactivity and interaction with biological targets.
N-(2,4-dimethoxyphenyl)-1H-indazole-3-methyl ester: The methyl ester group can impact the compound’s stability and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-10-7-8-13(14(9-10)22-2)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAQQVANLSAQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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